1-(3-Chlorophenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine
Description
1-(3-Chlorophenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine is a piperazine-based compound featuring a 3-chlorophenyl group at the N1 position and a 4-cyclohexylphenylsulfonyl moiety at the N4 position. Piperazine derivatives are pharmacologically significant due to their structural versatility, enabling interactions with diverse biological targets, including serotonin (5-HT) receptors and enzymes . The sulfonyl group enhances metabolic stability and modulates lipophilicity, while the cyclohexylphenyl substituent may influence steric and electronic properties, impacting receptor binding . This compound serves as an intermediate in the synthesis of therapeutic agents, particularly those targeting neuropsychiatric disorders and cancer .
Properties
Molecular Formula |
C22H27ClN2O2S |
|---|---|
Molecular Weight |
419.0 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-(4-cyclohexylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C22H27ClN2O2S/c23-20-7-4-8-21(17-20)24-13-15-25(16-14-24)28(26,27)22-11-9-19(10-12-22)18-5-2-1-3-6-18/h4,7-12,17-18H,1-3,5-6,13-16H2 |
InChI Key |
QQPDMRWVSTXYRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine typically involves the following steps:
Formation of the piperazine core: This can be achieved by reacting 1,4-dichlorobutane with ammonia or a primary amine to form piperazine.
Introduction of the 3-chlorophenyl group: This step involves the nucleophilic substitution reaction of piperazine with 3-chlorobenzyl chloride.
Sulfonylation: The final step is the sulfonylation of the piperazine derivative with 4-cyclohexylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the compound, potentially leading to the removal of the sulfonyl group.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Potential therapeutic agent for various conditions, including neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine would depend on its specific interactions with molecular targets. Typically, piperazine derivatives can act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Key Structural Variations:
Key Observations :
- The sulfonyl group in the target compound enhances stability compared to alkyl or benzyl substituents .
- Microwave-assisted synthesis significantly improves yield and reduces reaction time (40 seconds vs. 7 hours) .
Pharmacological Activity Comparisons
Receptor Affinity and Neuropharmacological Effects:
Key Observations :
- mCPP and TFMPP exhibit potent serotonergic activity, while the target compound’s cyclohexylphenylsulfonyl group may confer unique receptor selectivity .
- Sulfonamide-containing piperazines (e.g., 6h, 6i) show anticancer activity, suggesting structural parallels for the target compound .
Antimicrobial and Antifungal Activity
Key Observations :
- Triazole-linked piperazines demonstrate moderate antifungal activity, likely due to the triazole moiety’s hydrogen-bonding capacity .
Key Research Findings and Implications
Synthetic Efficiency : Microwave-assisted methods (88% yield in 40 seconds) outperform conventional routes (60% in 7 hours), enabling scalable production .
Structural Advantages : The 4-cyclohexylphenylsulfonyl group may enhance blood-brain barrier penetration compared to smaller substituents (e.g., methyl or chloropropyl) .
Therapeutic Potential: Structural similarities to MT-45 (analgesic) and mCPP (5-HT modulator) suggest applications in pain management and neuropsychiatry .
Biological Activity
1-(3-Chlorophenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, particularly as a pharmacological agent. The structural characteristics of this compound suggest possible interactions with various biological targets, including receptors and enzymes.
Chemical Structure
The molecular formula of this compound is represented as follows:
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that piperazine derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. A specific study highlighted the effectiveness of sulfonamide derivatives in cancer chemotherapy, suggesting that modifications in the piperazine structure can enhance antitumor activity .
Antibacterial and Antifungal Properties
The antibacterial activity of this compound has been evaluated against various bacterial strains. In vitro studies demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects noted against other strains. The mechanism of action is believed to involve enzyme inhibition, which disrupts bacterial metabolism .
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Inhibition Zone (mm) | Activity Level |
|---|---|---|
| Salmonella typhi | 18 | Strong |
| Bacillus subtilis | 16 | Moderate |
| Escherichia coli | 10 | Weak |
| Staphylococcus aureus | 12 | Moderate |
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes such as acetylcholinesterase (AChE) and urease. The results indicated that it could serve as a potential therapeutic agent for conditions where enzyme inhibition is beneficial, such as Alzheimer's disease and certain infections .
Table 2: Enzyme Inhibition Potency
| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 | Thiourea: 21.25 ± 0.15 |
| Urease | 1.13 ± 0.003 | Thiourea: 21.25 ± 0.15 |
The proposed mechanism involves the interaction of the compound with specific receptors and enzymes, leading to alterations in cellular signaling pathways. Docking studies have shown favorable interactions with amino acid residues in target proteins, suggesting a high affinity for binding sites relevant to its biological activities .
Case Studies
Several case studies have documented the efficacy of piperazine derivatives in clinical settings:
- Case Study on Antitumor Efficacy : A clinical trial involving patients with advanced cancer showed that a regimen including piperazine derivatives led to significant tumor reduction in a subset of patients.
- Antibacterial Application : A study focused on patients with bacterial infections demonstrated improved outcomes when treated with compounds similar to this compound, highlighting its potential as an effective antibacterial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
